4-Morpholinecarboxaldehyde, 3-(2-propenyl)-(9CI)

Physicochemical Profiling Lead Optimization ADME Prediction

Sourcing a morpholine scaffold with two orthogonal reactive handles for sequential diversification often forces researchers into linear, multi-step syntheses. 3-Allyl-4-morpholinecarbaldehyde solves this bottleneck by integrating a formamide (N-formyl) and a terminal alkene (allyl) on a single core. This dual-handle design enables reductive amination at the N-formyl site followed by thiol-ene click chemistry or olefin metathesis at the allyl group, accelerating library synthesis. Additionally, its curated EI mass spectrum (Wiley Registry) qualifies it as an analytical reference standard for GC-MS method development.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 813433-69-1
Cat. No. B12335738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Morpholinecarboxaldehyde, 3-(2-propenyl)-(9CI)
CAS813433-69-1
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC=CCC1COCCN1C=O
InChIInChI=1S/C8H13NO2/c1-2-3-8-6-11-5-4-9(8)7-10/h2,7-8H,1,3-6H2
InChIKeyAYULBEHSWFDFBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Morpholinecarboxaldehyde, 3-(2-propenyl)-(9CI) (CAS 813433-69-1): Structural Baseline and Chemical Class


4-Morpholinecarboxaldehyde, 3-(2-propenyl)-(9CI), also known as 3-allyl-4-morpholinecarbaldehyde or 3-(prop-2-en-1-yl)morpholine-4-carbaldehyde, is a C-substituted morpholine derivative bearing both a formyl group at the N-4 position and an allyl (2-propenyl) substituent at the C-3 position [1]. Its molecular formula is C8H13NO2, with a molecular weight of 155.19 g/mol [2]. The compound is cataloged in the Wiley Registry of Mass Spectral Data with one GC-MS spectrum available [3]. Unlike the ubiquitous parent compound 4-formylmorpholine (CAS 4394-85-8), which is widely employed as a polar aprotic solvent and formylating agent , this 3-allyl-substituted variant is a relatively rare, specialized building block whose published biological or pharmacological characterization is, at the time of this writing, essentially absent from the peer-reviewed literature.

4-Morpholinecarboxaldehyde, 3-(2-propenyl)-(9CI): Why Generic Morpholine Substitution Is Not Viable


The compound possesses two orthogonal reactive handles—a formamide (N-formyl) group and a terminal alkene (allyl)—on a single morpholine scaffold. Generic substitution with the structurally simpler, commercially abundant 4-formylmorpholine (CAS 4394-85-8) forfeits the allyl moiety, which is essential for further C–C bond-forming reactions such as olefin metathesis, thiol-ene click chemistry, or transition-metal-catalyzed cross-couplings [1]. Conversely, substituting with 3-allylmorpholine or N-allylmorpholine eliminates the N-formyl group, removing the capacity for formyl transfer, Vilsmeier–Haack-type reactivity, or reductive amination at the morpholine nitrogen . The unique juxtaposition of these two groups on a single core is the primary structural differentiator and cannot be replicated by mixing mono-functional analogs. However, this differentiation rests entirely on structural and reactivity principles; quantitative comparative biological or pharmacological data against these analogs were not found in the public domain, which represents a critical evidence gap for procurement decisions driven by bioactivity requirements.

4-Morpholinecarboxaldehyde, 3-(2-propenyl)-(9CI): Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight and Predicted LogP Differentiation from 4-Formylmorpholine

4-Morpholinecarboxaldehyde, 3-(2-propenyl)-(9CI) has a molecular weight of 155.19 g/mol, compared to 115.13 g/mol for the unsubstituted 4-formylmorpholine (CAS 4394-85-8), a mass differential of +40.06 Da attributable to the 3-allyl group [1]. The predicted LogP of the target compound is -0.08 (ChemSrc estimation), whereas 4-formylmorpholine has a reported or predicted LogP of approximately 0.05 [1]. The introduction of the allyl group thus slightly increases lipophilicity, which may influence membrane permeability or protein binding in a medicinal chemistry context. However, these LogP values are computed rather than experimentally determined, and no octanol-water partition coefficient measurements for the target compound were found in the literature.

Physicochemical Profiling Lead Optimization ADME Prediction

Boiling Point and Flash Point Differentiation from 4-Formylmorpholine

The target compound exhibits a predicted boiling point of 277.7 ± 33.0 °C at 760 mmHg and a predicted flash point of 121.7 ± 25.4 °C, whereas the experimentally determined boiling point of 4-formylmorpholine is 236–237 °C at 760 mmHg (lit.), with a flash point of approximately 99 °C (closed cup) [1]. The boiling point elevation of approximately 41 °C is consistent with the higher molecular weight introduced by the 3-allyl substituent. These data are critical for designing distillation-based purification protocols and for conducting thermal hazard assessments. It must be noted that the target compound's boiling and flash points are predicted values from computational models (ACD/Labs or similar), and experimental verification is lacking in the public domain.

Process Chemistry Safety Assessment Distillation Purification

Mass Spectral Fingerprint for Identity Confirmation vs. Isomeric or Isobaric Interferences

A GC-MS spectrum of the target compound (3-allylmorpholine-4-carbaldehyde) is archived in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll Mass Spectral Library under Source Spectrum KD-15-3410-15 [1]. The exact mass is 155.094629 Da (C8H13NO2). In contrast, the isobaric compound 4-(2-methyl-1-oxoallyl)morpholine (N-methacryloylmorpholine, also C8H13NO2, exact mass 155.094629 Da) is a constitutional isomer with a distinct fragmentation pattern [2]. The availability of a curated reference EI mass spectrum enables unambiguous differentiation of the target compound from its isobaric isomer during reaction monitoring, purity assessment, or deconvolution of complex mixtures—a capability not available for many research chemicals of similar obscurity.

Analytical Chemistry GC-MS Identification Quality Control

Structural and Synthetic Utility Differentiation: Dual Orthogonal Reactive Handles vs. Mono-functional Morpholine Analogs

The target compound is distinguished by the simultaneous presence of a C-3 allyl group (capable of olefin metathesis, hydroboration, epoxidation, or thiol-ene reactions) and an N-4 formyl group (capable of formyl transfer, reductive amination, Grignard addition, or Vilsmeier–Haack-type reactivity) [1]. In contrast, 4-formylmorpholine (CAS 4394-85-8) possesses only the N-formyl handle, and 3-allylmorpholine possesses only the C-allyl handle . The combination on a single scaffold enables sequential or orthogonal derivatization without requiring protecting group interconversion. No quantitative yield or selectivity data comparing the target compound's reactivity with its mono-functional analogs in specific transformations were found in the public literature. This differentiation is therefore based on structural rationale and the established reactivity of allyl and formamide functional groups as documented in standard organic chemistry references [1].

Synthetic Methodology Building Block Design Medicinal Chemistry

Evidence Gap Acknowledgment: Absence of Comparative Biological or Pharmacological Data

A systematic search of PubMed, Google Scholar, PubChem, ChemSpider, and patent databases (via Google Patents and Justia Patents) as of April 2026 yielded no primary research articles, patents, or publicly accessible bioassay records containing quantitative, comparator-based biological activity data (IC50, Ki, EC50, MIC, etc.) for 4-Morpholinecarboxaldehyde, 3-(2-propenyl)-(9CI) (CAS 813433-69-1) [1]. The chromone-containing allylmorpholines (CCAMs) have documented acetylcholinesterase and butyrylcholinesterase inhibition and NMDA receptor blockade in vitro, as well as anxiolytic-like effects in zebrafish [2], but the target compound lacks the chromone moiety and cannot be considered a direct structural analog to the CCAM class. Any extrapolation of biological activity from the CCAM literature to the target compound would be scientifically unsound. This evidence gap must be disclosed to potential procurers: if the intended use is biological or pharmacological, the compound should be treated as a completely uncharacterized entity requiring de novo screening.

Data Transparency Procurement Risk Assessment Evidence Gap Analysis

4-Morpholinecarboxaldehyde, 3-(2-propenyl)-(9CI): Evidence-Anchored Application Scenarios for Procurement Decision-Making


Specialty Building Block for Diversity-Oriented Synthesis (DOS) Requiring Orthogonal Derivatization

In diversity-oriented synthesis programs where scaffold complexity must be generated rapidly from a single intermediate, this compound's two orthogonal handles (N-formyl and C-allyl) enable sequential derivatization: the formyl group can undergo reductive amination to introduce a first diversity element, followed by olefin cross-metathesis or thiol-ene click chemistry at the allyl group to install a second diversity element [1]. This dual-handle design is structurally absent in the more common 4-formylmorpholine and 3-allylmorpholine, which each offer only a single point of diversification. This scenario is derived from the structural differentiation evidence in Evidence Item 4 (Section 3).

GC-MS Analytical Standard for Method Development and Identity Confirmation

The availability of a curated EI mass spectrum in the Wiley Registry (Spectrum Source KD-15-3410-15) makes this compound suitable as an analytical reference standard for GC-MS method development, retention time locking, and identity confirmation in reaction monitoring workflows [1]. Its exact mass of 155.094629 Da and distinct fragmentation pattern allow it to be distinguished from isobaric morpholine isomers such as N-methacryloylmorpholine. This scenario is directly supported by Evidence Item 3 (Section 3).

Formylation Reagent with Enhanced Lipophilicity for Polymer End-Group Functionalization

Building on the established use of 4-morpholinecarboxaldehyde as a formylating agent for living anionic polymers [1], the 3-allyl-substituted variant may offer a higher-boiling, incrementally more lipophilic alternative for ω-formyl-functionalized polymer synthesis where the allyl group serves as a secondary reactive handle for subsequent polymer modification or cross-linking. This scenario is inferred from Evidence Items 1 and 4 (Section 3) and should be validated experimentally before adoption in production protocols.

Physicochemical Reference Compound for QSAR Model Calibration

Given the limited experimental LogP and solubility data for C-substituted N-formylmorpholines, this compound (with its predicted LogP of -0.08) can serve as a calibration point for QSAR and in silico ADME models that aim to predict the impact of C-3 allyl substitution on the physicochemical profile of morpholine-based scaffolds [1]. The quantitative differentiation in molecular weight, predicted LogP, and boiling point relative to the unsubstituted parent (Evidence Items 1 and 2) provides a data pair useful for model training and validation.

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